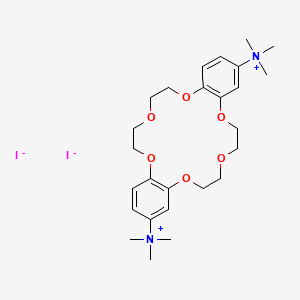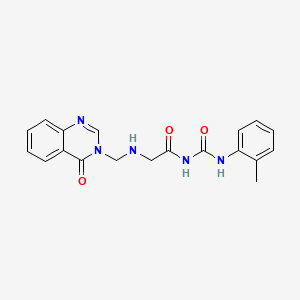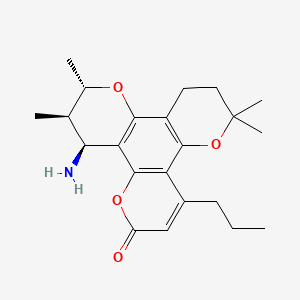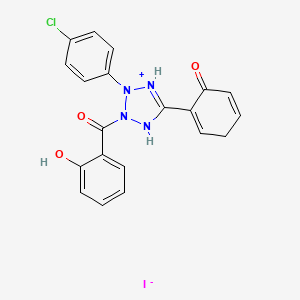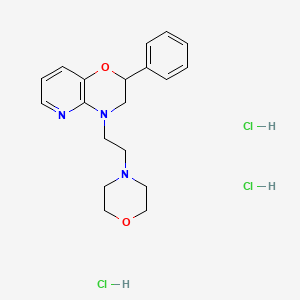
2-(diethylamino)ethyl 2-cyclohexyl-2-(1-hydroxycyclooctyl)acetate;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(diethylamino)ethyl 2-cyclohexyl-2-(1-hydroxycyclooctyl)acetate;hydrochloride is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes a diethylamino group, a cyclohexyl ring, and a hydroxycyclooctyl moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental conditions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(diethylamino)ethyl 2-cyclohexyl-2-(1-hydroxycyclooctyl)acetate;hydrochloride typically involves multiple steps, including the formation of the ester linkage and the introduction of the diethylamino group. Common synthetic routes may involve:
Esterification: The reaction between 2-cyclohexyl-2-(1-hydroxycyclooctyl)acetic acid and 2-(diethylamino)ethanol in the presence of a dehydrating agent such as sulfuric acid or dicyclohexylcarbodiimide (DCC).
Hydrochloride Formation: The final product is converted to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-(diethylamino)ethyl 2-cyclohexyl-2-(1-hydroxycyclooctyl)acetate;hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The diethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Formation of ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines or esters.
Aplicaciones Científicas De Investigación
2-(diethylamino)ethyl 2-cyclohexyl-2-(1-hydroxycyclooctyl)acetate;hydrochloride has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential effects on cellular processes and as a tool in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-(diethylamino)ethyl 2-cyclohexyl-2-(1-hydroxycyclooctyl)acetate;hydrochloride involves its interaction with specific molecular targets. The diethylamino group can interact with receptors or enzymes, modulating their activity. The compound’s unique structure allows it to fit into binding sites, influencing biochemical pathways and cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(diethylamino)ethyl 2-cyclohexyl-2-phenylpropanoate;hydrochloride
- 2-(diethylamino)ethyl 2-cyclohexen-1-yl(2-thienyl)acetate;hydrochloride
- 2-(diethylamino)ethyl 2-cyclohexyl-2-isobutylacetate;hydrochloride
Uniqueness
Compared to similar compounds, 2-(diethylamino)ethyl 2-cyclohexyl-2-(1-hydroxycyclooctyl)acetate;hydrochloride stands out due to its hydroxycyclooctyl moiety, which imparts unique chemical and biological properties. This structural feature may enhance its solubility, stability, and interaction with molecular targets, making it a valuable compound for research and development.
Propiedades
Número CAS |
95806-31-8 |
|---|---|
Fórmula molecular |
C22H42ClNO3 |
Peso molecular |
404.0 g/mol |
Nombre IUPAC |
2-(diethylamino)ethyl 2-cyclohexyl-2-(1-hydroxycyclooctyl)acetate;hydrochloride |
InChI |
InChI=1S/C22H41NO3.ClH/c1-3-23(4-2)17-18-26-21(24)20(19-13-9-8-10-14-19)22(25)15-11-6-5-7-12-16-22;/h19-20,25H,3-18H2,1-2H3;1H |
Clave InChI |
PXJGAXGSJFLFCN-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCOC(=O)C(C1CCCCC1)C2(CCCCCCC2)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


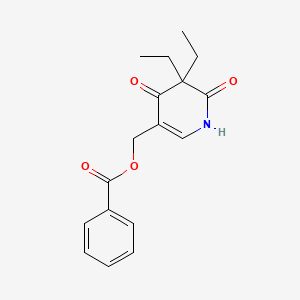

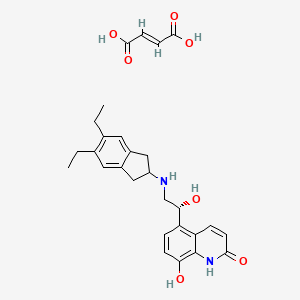
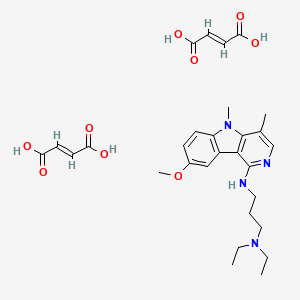

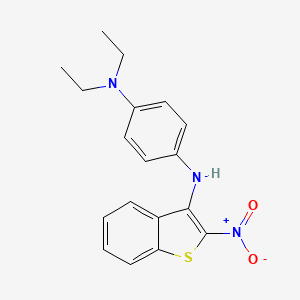
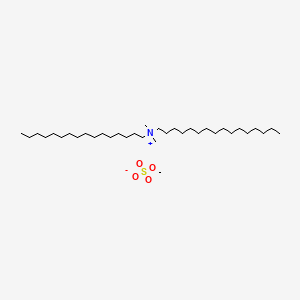
![methyl (2R,8S)-8-(bromomethyl)-4-[tert-butyl(dimethyl)silyl]oxy-2-methyl-1-oxo-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carboxylate](/img/structure/B12745588.png)
